N-(2,4-dimethoxyphenyl)-2-[(1-propyl-1H-indol-3-yl)sulfonyl]acetamide
Description
N-(2,4-Dimethoxyphenyl)-2-[(1-propyl-1H-indol-3-yl)sulfonyl]acetamide is a synthetic acetamide derivative featuring a 2,4-dimethoxyphenyl group linked via an acetamide backbone to a 1-propylindole-3-sulfonyl moiety.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(1-propylindol-3-yl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-4-11-23-13-20(16-7-5-6-8-18(16)23)29(25,26)14-21(24)22-17-10-9-15(27-2)12-19(17)28-3/h5-10,12-13H,4,11,14H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNALSBOLSPRKFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-[(1-propyl-1H-indol-3-yl)sulfonyl]acetamide typically involves multiple steps:
Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.
Coupling with Dimethoxyphenyl Group: The final step involves coupling the indole-sulfonyl intermediate with a dimethoxyphenyl acetamide derivative under appropriate conditions, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the sulfonyl group or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce desulfonylated compounds.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-[(1-propyl-1H-indol-3-yl)sulfonyl]acetamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Aromatic Ring
N-(2,4-Difluorophenyl)-2-[(1-Propyl-1H-Indol-3-yl)Sulfanyl]Acetamide
- Key Differences :
- Phenyl Substituents : 2,4-Difluoro (electron-withdrawing) vs. 2,4-dimethoxy (electron-donating) groups.
- Sulfur Linkage : Sulfanyl (thioether, –S–) vs. sulfonyl (–SO₂–).
- Implications: Fluorine’s electronegativity increases lipophilicity and metabolic stability compared to methoxy groups.
2-(2,4-Dichlorophenoxy)-N-(4-Methylpyridin-2-yl)Acetamide (Compound 533)
- Key Differences: Aromatic System: Chlorophenoxy-pyridyl vs. dimethoxyphenyl-indole. Linkage: Ether (–O–) vs. sulfonyl-acetamide.
- Implications: The pyridyl group introduces basicity, while the chlorophenoxy moiety enhances electrophilic character. This contrasts with the indole-sulfonyl system’s planar, hydrogen-bonding topology .
Heterocyclic Core Modifications
N-(Benzothiazole-2-yl)-2-Phenylacetamide
- Key Differences :
- Heterocycle : Benzothiazole (aromatic, sulfur-containing) vs. indole (nitrogen-containing, bicyclic).
- Implications :
2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-Triazole-3-yl)Thio)Acetic Acid
- Key Differences: Heterocycle: Triazole (non-aromatic, two nitrogens) vs. indole (aromatic, one nitrogen). Linkage: Thioacetate (–S–CH₂–CO–) vs. sulfonyl-acetamide (–SO₂–CH₂–CO–NH–).
- Implications :
Sulfur Group Modifications
2-(1,3-Dioxoisoindol-2-yl)-N-[4-(Dipropylsulfamoyl)Phenyl]Acetamide
- Key Differences :
- Sulfur Group : Sulfamoyl (–NHSO₂–) vs. sulfonyl (–SO₂–).
- Core Structure : Isoindole-dione vs. indole.
- The isoindole-dione moiety may reduce aromaticity, affecting π-π stacking interactions .
Electronic and Steric Effects
- Methoxy vs. Halogens (F, Cl) introduce steric bulk and electron-withdrawing effects, altering binding kinetics .
- Sulfonyl vs. Sulfanyl groups offer lipophilicity, favoring passive diffusion .
Conformational Analysis
- Crystal structures of related dichlorophenyl acetamides (e.g., ) reveal that dihedral angles between aromatic systems influence molecular shape and intermolecular interactions. For the target compound, the indole-sulfonyl-acetamide framework likely adopts a semi-planar conformation, optimizing interactions with hydrophobic and polar binding pockets .
Biological Activity
N-(2,4-dimethoxyphenyl)-2-[(1-propyl-1H-indol-3-yl)sulfonyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C19H24N2O4S
- Molecular Weight : 372.47 g/mol
The structure consists of a dimethoxyphenyl group linked to a propyl indole moiety through a sulfonyl acetamide functional group, which is critical for its biological activity.
Research indicates that compounds with similar structures exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many sulfonamide derivatives are known to inhibit enzymes such as carbonic anhydrase and certain proteases.
- Modulation of Receptor Activity : Indole derivatives often interact with serotonin receptors, influencing neurotransmitter systems.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits notable antimicrobial properties. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Candida albicans | 0.8 µg/mL |
These results indicate that the compound could serve as a potential candidate for treating infections caused by resistant bacterial strains .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies using various cancer cell lines revealed:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast) | 12.5 |
| A549 (lung) | 15.3 |
| HT-29 (colon) | 10.8 |
These findings suggest that this compound exhibits significant cytotoxicity against multiple cancer types, potentially through apoptosis induction mechanisms .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a recent study, the compound was tested against Staphylococcus aureus and showed a dose-dependent inhibition of growth. The study concluded that the compound's mechanism likely involves disruption of bacterial cell wall synthesis .
Case Study 2: Anticancer Effects
Another investigation focused on the effects of this compound on A549 lung cancer cells. The results indicated that treatment with the compound led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a pathway for inducing apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
